molecular formula C14H14N2O2 B6415317 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% CAS No. 1261951-13-6

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%

Cat. No. B6415317
CAS RN: 1261951-13-6
M. Wt: 242.27 g/mol
InChI Key: UYZUHVBHTUGFCU-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% (2-EAC-4-HOP) is a chemical compound with a wide range of applications in scientific research. It is a member of the class of compounds known as pyridine derivatives, which are organic compounds that contain a pyridine ring. 2-EAC-4-HOP is widely used for its unique chemical and physical properties, including its solubility in organic solvents, its ability to form stable complexes with metal ions, and its ability to act as a ligand in coordination chemistry.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used in the study of metal-ion coordination chemistry, as it can form stable complexes with metal ions. It has also been used in the synthesis of novel organometallic compounds, as a ligand in catalytic reactions, and as a reagent in organic synthesis. Additionally, 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% has been used in the study of enzyme-catalyzed reactions, as a substrate for biocatalytic reactions, and as a reagent in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a ligand, forming stable complexes with metal ions. These complexes can then be used as catalysts in various chemical reactions, or as substrates for biocatalytic reactions. Additionally, 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% has been found to interact with enzymes, and may play a role in the regulation of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% are not well understood. However, it is believed that the compound has the potential to interact with enzymes and other proteins, and may be involved in the regulation of enzyme-catalyzed reactions. Additionally, 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% has been found to interact with metal ions, and may play a role in the regulation of metal-ion coordination chemistry.

Advantages and Limitations for Lab Experiments

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is soluble in organic solvents, which makes it easy to work with in the laboratory. Additionally, it is stable and can be stored for extended periods of time without degradation. Furthermore, its ability to form stable complexes with metal ions makes it useful for studying metal-ion coordination chemistry.
However, there are also some limitations to using 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, and its biochemical and physiological effects are not well studied.

Future Directions

The potential future directions for research on 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% are numerous. Further research could be done on its mechanism of action and biochemical and physiological effects. Additionally, more research could be done on its use as a reagent in organic synthesis and its ability to form stable complexes with metal ions. Furthermore, more research could be done on its potential to interact with enzymes and other proteins, and its potential role in the regulation of enzyme-catalyzed reactions. Finally, 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% could be studied further for its potential use in drug discovery and development.

Synthesis Methods

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-amino-2-ethoxycarbonylphenol with 4-hydroxy-3-pyridinecarboxaldehyde in an aqueous solution of sodium hydroxide. This reaction produces a mixture of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% and its isomer, 3-EAC-4-HOP. The mixture can then be purified by column chromatography, with the 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95% being the more polar of the two isomers and thus eluting first.

properties

IUPAC Name

N-ethyl-3-(4-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)13-9-12(17)6-7-16-13/h3-9H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZUHVBHTUGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692703
Record name N-Ethyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261951-13-6
Record name N-Ethyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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